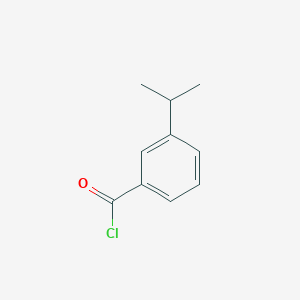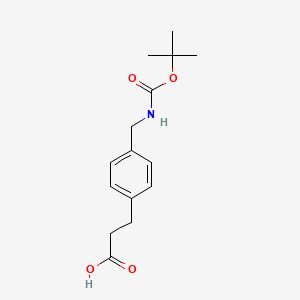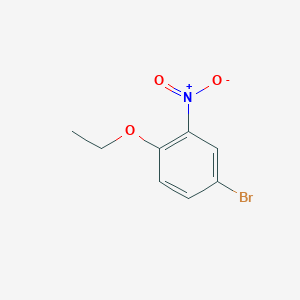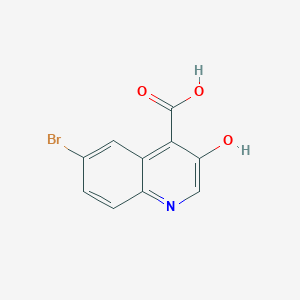![molecular formula C11H11BrFNO B1291750 1-[(4-ブロモ-2-フルオロフェニル)カルボニル]ピロリジン CAS No. 882689-88-5](/img/structure/B1291750.png)
1-[(4-ブロモ-2-フルオロフェニル)カルボニル]ピロリジン
概要
説明
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a 4-bromo-2-fluorophenyl carbonyl group
科学的研究の応用
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
作用機序
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have been found to bind with high affinity to multiple receptors , which suggests a broad range of potential targets.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a diverse range of interactions with its targets, leading to various biochemical changes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it’s likely that this compound could influence multiple pathways and have downstream effects on various biological processes.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives have diverse biological activities , suggesting that this compound could have a wide range of effects at the molecular and cellular level.
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in carbonyl reduction reactions. For instance, it can act as a substrate for enzymes that catalyze the reduction of carbonyl groups to alcohols, such as NADPH-dependent reductases
Cellular Effects
The effects of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been observed to modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . Additionally, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity . At higher doses, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine can induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions . These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of the compound.
Metabolic Pathways
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is involved in various metabolic pathways, primarily those related to carbonyl reduction and oxidation reactions. This compound can interact with enzymes such as NADPH-dependent reductases, which catalyze the reduction of carbonyl groups to alcohols . Additionally, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine may influence metabolic flux by altering the levels of key metabolites involved in these pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine within tissues is also influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine may be directed to the cytoplasm or other organelles, depending on the presence of specific targeting sequences or modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
類似化合物との比較
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
- 1-(3-Bromophenyl)cyclopropanecarbonitrile
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
Uniqueness
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a 4-bromo-2-fluorophenyl carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLITRNXVHIMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640975 | |
| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882689-88-5 | |
| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
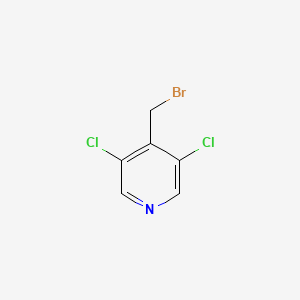
![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)
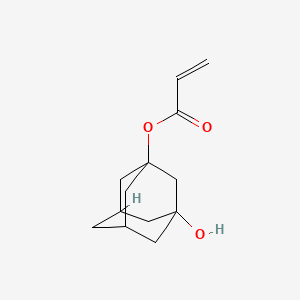
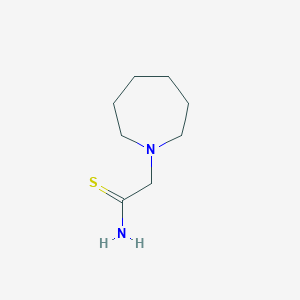
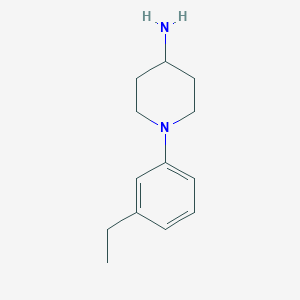
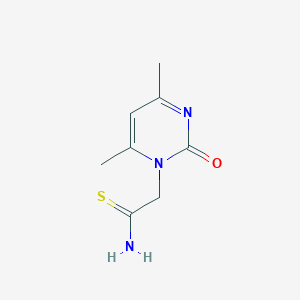
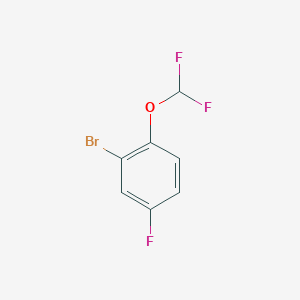
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)


